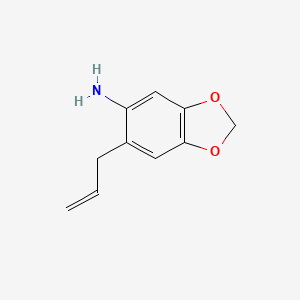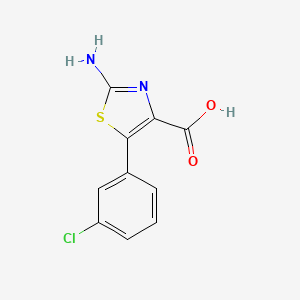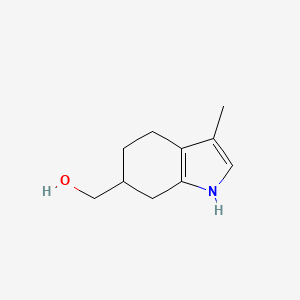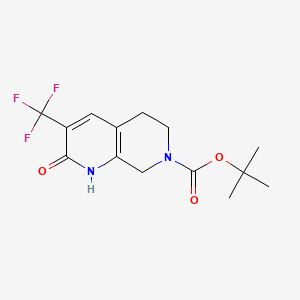
(4-(Oxazol-4-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Oxazol-4-yl)phenyl)methanol: is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is characterized by the presence of an oxazole ring attached to a phenyl group, which is further substituted with a methanol group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxazol-4-yl)phenyl)methanol typically involves the reaction of 4-aminophenol with chloroacetyl chloride to form 4-(chloroacetyl)phenol , followed by cyclization with hydrazine to form the oxazole ring. The final step involves the reduction of the oxazole ring to introduce the methanol group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
(4-(Oxazol-4-yl)phenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(oxazol-4-yl)benzaldehyde using oxidizing agents like chromium trioxide .
Reduction: Reduction reactions can convert the oxazole ring to a pyrrole derivative.
Substitution: The methanol group can be substituted with other functional groups, such as halides or esters, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Thionyl chloride, pyridine, room temperature.
Major Products Formed:
4-(Oxazol-4-yl)benzaldehyde: (from oxidation)
4-(oxazol-4-yl)phenylamine: (from reduction)
4-(oxazol-4-yl)phenyl ester: (from substitution)
Scientific Research Applications
(4-(Oxazol-4-yl)phenyl)methanol: has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(4-(Oxazol-4-yl)phenyl)methanol: can be compared with other similar compounds, such as 4-(oxazol-5-yl)phenyl)methanol and 4-(benzoxazol-2-yl)phenyl)methanol . These compounds share structural similarities but differ in the position of the oxazole ring and the presence of additional functional groups. The uniqueness of This compound
Comparison with Similar Compounds
4-(Oxazol-5-yl)phenyl)methanol
4-(benzoxazol-2-yl)phenyl)methanol
4-(thiazol-4-yl)phenyl)methanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[4-(1,3-oxazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 |
InChI Key |
WCTRDEYZYGTHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


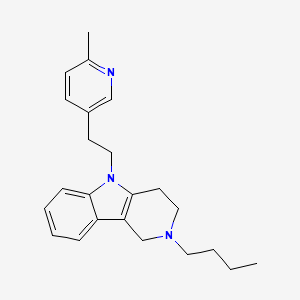
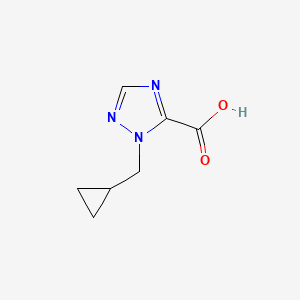
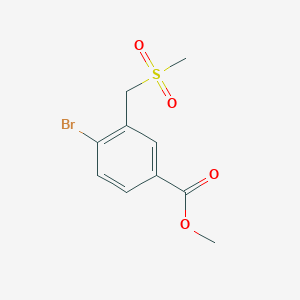
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15365481.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
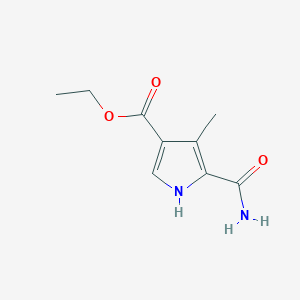
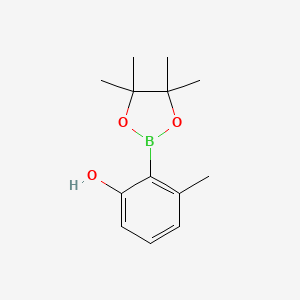
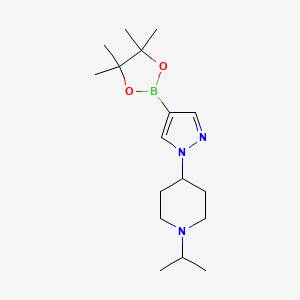

![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)
